2-methoxyethyl 3,5-dinitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethyl 3,5-dinitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O7/c1-18-2-3-19-10(13)7-4-8(11(14)15)6-9(5-7)12(16)17/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHZCLZYPLIJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Methoxyethyl 3,5 Dinitrobenzoate
Conventional Esterification Approaches for 3,5-Dinitrobenzoate (B1224709) Esters
Traditional methods for synthesizing 3,5-dinitrobenzoate esters, including 2-methoxyethyl 3,5-dinitrobenzoate, have been well-established for decades. These approaches, while effective, often involve harsh reagents and generate significant chemical waste. hansshodhsudha.comresearchgate.net
Direct Esterification with 3,5-Dinitrobenzoic Acid and 2-Methoxyethanol (B45455)
Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid directly with an alcohol in the presence of an acid catalyst. jocpr.com In the context of synthesizing this compound, this would entail reacting 3,5-dinitrobenzoic acid with 2-methoxyethanol.
However, this direct reaction is known to be slow and reversible. researchgate.net To drive the reaction towards the product side and achieve a reasonable yield, a strong acid catalyst is required. Concentrated sulfuric acid is commonly employed for this purpose. hansshodhsudha.comjocpr.com The equilibrium nature of the reaction often results in incomplete conversion and can lead to difficulties in purifying the final product to a high standard. researchgate.net
Catalytic Esterification Methods
Various catalytic systems have been developed to improve the efficiency of esterification. For nitrobenzoic acids, acid catalysts that are soluble in the reaction medium, such as sulfuric acid or a toluene (B28343) sulfonic acid, are effective. google.com The process can be enhanced by using an entraining liquid with a boiling point above 100°C to remove the water formed during the reaction via azeotropic distillation, thereby shifting the equilibrium towards the ester product. google.com
Another sophisticated catalytic method involves the use of coupling agents. Dicyclohexylcarbodiimide (B1669883) (DCC) is a well-known reagent used to facilitate ester formation by activating the carboxylic acid. jocpr.com In this process, the 3,5-dinitrobenzoic acid reacts with DCC to form a highly reactive intermediate, which is then attacked by the alcohol (2-methoxyethanol). To accelerate this reaction, a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added. jocpr.com While effective, this method produces dicyclohexylurea (DCU) as a solid byproduct, which must be filtered off from the reaction mixture. jocpr.com
Table 1: Comparison of Conventional Synthetic Methods for Dinitrobenzoate Esters
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid Chloride-Mediated | 3,5-Dinitrobenzoic acid, SOCl₂ or PCl₅, Alcohol, Pyridine | Two steps; gentle warming for acid chloride formation; reaction with alcohol may require warming | High reactivity of acid chloride leads to good yields | Generates hazardous byproducts (HCl, SO₂, POCl₃); uses toxic reagents. hansshodhsudha.comresearchgate.net |
| Direct Fischer Esterification | 3,5-Dinitrobenzoic acid, Alcohol, conc. H₂SO₄ | Heating under reflux; often requires removal of water | Atom economical (in principle) | Slow, reversible reaction; often results in low yield and purity. researchgate.net |
| DCC/DMAP Catalysis | 3,5-Dinitrobenzoic acid, Alcohol, DCC, DMAP | Often performed at 0°C to room temperature in a suitable solvent (e.g., DMF) | Mild reaction conditions; high yields | DCC is a sensitizer; produces solid DCU byproduct that requires removal. jocpr.com |
Green Chemistry Principles in the Synthesis of Dinitrobenzoates
The drive towards more environmentally benign chemical processes has led to the development of new synthetic strategies for dinitrobenzoate esters that adhere to the principles of green chemistry. hansshodhsudha.comnih.gov These methods aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, recognized for its ability to dramatically reduce reaction times and improve energy efficiency. hansshodhsudha.comnih.gov For the synthesis of 3,5-dinitrobenzoate esters, a green protocol involves the direct reaction of 3,5-dinitrobenzoic acid with an alcohol, catalyzed by just a few drops of concentrated sulfuric acid, under microwave irradiation. hansshodhsudha.comresearchgate.net
This approach combines the directness of Fischer esterification with the speed of microwave heating. sciepub.com The entire synthesis can often be completed in minutes, compared to the hour or more required for conventional methods. hansshodhsudha.com This rapid, one-pot procedure avoids the need to pre-form the hazardous acid chloride and minimizes the generation of toxic byproducts. hansshodhsudha.comresearchgate.net The method has been shown to be effective for various primary alcohols. researchgate.net The significant reduction in time, energy, and hazardous waste makes microwave-assisted synthesis a highly advantageous green alternative. hansshodhsudha.comnih.gov
Ionic Liquid-Mediated Reactions
Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in chemical synthesis. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. nih.govbenthamscience.com
In the context of esterification, specific ionic liquids can act as both the solvent and the catalyst. For instance, the ionic liquid 1-butyl-3-methylimidazolium hydrogensulfate, (bmim)HSO₄, has been successfully used as a recyclable acidic catalyst for the derivatization of alcohols, presenting a green approach for such reactions. sciepub.com While direct literature on the synthesis of this compound using this specific method is sparse, the principle demonstrates a promising green pathway. The use of an ionic liquid could facilitate the reaction between 3,5-dinitrobenzoic acid and 2-methoxyethanol, potentially under mild conditions and with the benefit of a recyclable reaction medium, further enhancing the green credentials of the synthesis. benthamscience.comsciepub.com
Table 2: Green Synthesis vs. Conventional Synthesis of Dinitrobenzoates
| Parameter | Conventional (Acid Chloride) Method | Microwave-Assisted Green Method |
|---|---|---|
| Reagents | 3,5-Dinitrobenzoic acid, PCl₅/SOCl₂, Alcohol | 3,5-Dinitrobenzoic acid, Alcohol, cat. H₂SO₄. hansshodhsudha.com |
| Reaction Time | Approx. 45-60 minutes. hansshodhsudha.com | Less than 10 minutes. hansshodhsudha.com |
| Hazardous Byproducts | Yes (POCl₃, HCl, SO₂). hansshodhsudha.comresearchgate.net | No (or minimal). hansshodhsudha.com |
| Energy Efficiency | Lower (prolonged heating) | Higher (rapid microwave heating). nih.gov |
| Safety | Uses toxic and hazardous reagents. researchgate.net | Simple and safer procedure. hansshodhsudha.com |
Advanced Purification and Isolation Techniques for Synthetic Intermediates and Products
The successful synthesis of this compound relies on the purity of its starting materials and the effective isolation of the final product from the reaction mixture. Advanced purification and isolation techniques are therefore critical to achieving a high-purity final compound. These methods address the removal of unreacted starting materials, byproducts, and other impurities.
The primary synthetic intermediates requiring purification are the acylating agent, 3,5-dinitrobenzoyl chloride, and the alcohol, 2-methoxyethanol. The final product, this compound, also requires rigorous purification to remove any residual reactants or byproducts formed during the esterification reaction.
Purification of Synthetic Intermediates
The purity of the starting materials is paramount for a clean reaction and straightforward isolation of the final product.
3,5-Dinitrobenzoyl Chloride
Commercial 3,5-dinitrobenzoyl chloride can be contaminated with its parent carboxylic acid, 3,5-dinitrobenzoic acid. To ensure high reactivity and prevent the introduction of acidic impurities into the reaction, it is often treated with thionyl chloride (SOCl₂) in a solvent like boiling benzene (B151609). orgsyn.org Following the reaction, the excess thionyl chloride and solvent are removed by evaporation under vacuum. The purified 3,5-dinitrobenzoyl chloride, a low-melting solid (m.p. 68–69 °C), should be stored in a vacuum desiccator over phosphorus pentoxide and potassium hydroxide (B78521) to protect it from moisture. orgsyn.orgwikipedia.org
| Intermediate | Impurity | Purification Method | Reagents/Conditions | Storage |
| 3,5-Dinitrobenzoyl chloride | 3,5-Dinitrobenzoic acid | Treatment with Thionyl Chloride | Thionyl chloride, boiling benzene, dry nitrogen atmosphere, vacuum evaporation | Vacuum desiccator over P₂O₅ and KOH |
2-Methoxyethanol
The alcohol, 2-methoxyethanol, is commercially available in high purity (e.g., ≥99.8% anhydrous, ≥99.9% for HPLC). sigmaaldrich.comhoneywell.comhoneywell.com However, for reactions sensitive to water, further purification may be necessary. Distillation is a common method to remove water and other volatile impurities. google.com A specialized process for removing 2-methoxyethanol from mixtures involves distillation in the presence of an alkali metal compound, which forms a non-volatile salt, allowing the other components to be distilled off. google.com For most laboratory-scale syntheses of this compound, using a high-purity commercial grade of 2-methoxyethanol is sufficient.
| Intermediate | Potential Impurities | Purification Method |
| 2-Methoxyethanol | Water, other volatile organics | Distillation |
Purification and Isolation of this compound
Following the esterification reaction, the crude product mixture typically contains the desired ester, unreacted 3,5-dinitrobenzoyl chloride, and potentially 3,5-dinitrobenzoic acid (from hydrolysis of the acid chloride). A multi-step purification process involving extraction, chromatography, and recrystallization is generally employed.
Extraction
The crude reaction mixture is often first subjected to an aqueous workup. This involves washing the organic layer with a mild base, such as a sodium bicarbonate solution, to remove unreacted 3,5-dinitrobenzoyl chloride and 3,5-dinitrobenzoic acid as their water-soluble sodium salts. Subsequent washes with water and brine are performed to remove any remaining water-soluble impurities before drying the organic phase.
Chromatographic Techniques
For the separation of non-polar to moderately polar organic compounds like this compound, flash chromatography is a highly effective and advanced purification technique. theseus.fibiotage.com This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of organic solvents. The separation is based on the differential adsorption of the components of the mixture to the silica gel.
Automated flash chromatography systems offer precise control over the solvent gradient, leading to high-resolution separations and efficient isolation of the target compound. theseus.fi The selection of the mobile phase is crucial and is often guided by preliminary analysis using Thin-Layer Chromatography (TLC). For esters with similar polarity, a gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity.
| Technique | Stationary Phase | Typical Mobile Phase Systems (Eluents) | Detection |
| Automated Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) gradient, Dichloromethane/Hexane gradient | UV, Evaporative Light Scattering Detector (ELSD) |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate, Toluene/Acetone | UV visualization |
Recrystallization
Recrystallization is a powerful technique for the final purification of the isolated solid product. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. For dinitrobenzoate esters, which are often crystalline solids, various solvent systems can be effective. reddit.comrochester.edureddit.com A mixed solvent system is often employed to achieve the desired solubility profile.
| Compound Type | Potential Recrystallization Solvents/Systems |
| Nitroaryl Esters | Ethanol/Water, Methanol/Water, Acetone/Water, Heptane/Ethyl Acetate, Dichloromethane/Hexane |
The process involves dissolving the crude product in a minimal amount of a hot solvent or solvent mixture and then allowing it to cool slowly. The pure this compound will crystallize out of the solution, leaving the more soluble impurities behind. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. The purity of the final product can be assessed by techniques such as melting point determination and chromatographic analysis (TLC, HPLC).
Chemical Reactivity and Mechanistic Investigations of 2 Methoxyethyl 3,5 Dinitrobenzoate
Ester Hydrolysis Mechanisms
The ester functional group in 2-methoxyethyl 3,5-dinitrobenzoate (B1224709) is susceptible to hydrolysis under both acidic and basic conditions, proceeding through distinct mechanisms.
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of esters is a reversible process that results in the formation of a carboxylic acid and an alcohol. nih.gov For 2-methoxyethyl 3,5-dinitrobenzoate, this reaction yields 3,5-dinitrobenzoic acid and 2-methoxyethanol (B45455). The reaction is typically carried out by heating the ester in the presence of a dilute strong acid, such as sulfuric or hydrochloric acid, which acts as a catalyst. researchgate.netwikipedia.org
The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. wikipedia.orgyoutube.com Following a series of proton transfers, the 2-methoxyethanol molecule is eliminated as the leaving group, and subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the carboxylic acid product. acs.org
Table 1: General Steps in Acid-Catalyzed Ester Hydrolysis
| Step | Description |
| 1. Protonation | The carbonyl oxygen is protonated by the acid catalyst. |
| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. |
| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |
| 4. Proton Transfer | A proton is transferred from the attacking water molecule to the alkoxy group. |
| 5. Elimination of Alcohol | The protonated alkoxy group (2-methoxyethanol) leaves. |
| 6. Deprotonation | The protonated carboxylic acid is deprotonated to regenerate the acid catalyst and form the final product. |
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces a carboxylate salt and an alcohol. algoreducation.commasterorganicchemistry.com In the case of this compound, treatment with a strong base like sodium hydroxide (B78521) yields sodium 3,5-dinitrobenzoate and 2-methoxyethanol. studysmarter.co.ukyoutube.com
The mechanism begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate then collapses, expelling the 2-methoxyethoxide ion as the leaving group to form 3,5-dinitrobenzoic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by a hydroxide or alkoxide ion to form the highly stable 3,5-dinitrobenzoate salt. masterorganicchemistry.comchemistrysteps.com This final acid-base step drives the reaction to completion. chemistrysteps.com
Interestingly, studies on the alkaline hydrolysis of the closely related methyl 3,5-dinitrobenzoate have revealed the formation of a colored intermediate, identified as a Meisenheimer complex. This occurs due to the nucleophilic attack of the hydroxide ion on the electron-deficient aromatic ring, a reaction that competes with the hydrolysis at the ester carbonyl.
Redox Chemistry of Aromatic Nitro Groups
The two nitro groups on the aromatic ring are highly susceptible to reduction, offering a pathway to a variety of amino derivatives.
Reduction Pathways to Amino Derivatives
The nitro groups of this compound can be reduced to amino groups to form 2-methoxyethyl 3,5-diaminobenzoate. This transformation is a common and important reaction in organic synthesis. A variety of reducing agents can be employed for this purpose. youtube.com
Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Other effective reducing systems include metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). nih.gov The reduction of similar dinitrophenyl compounds, like 2,4-dinitrophenol, to their corresponding diamino derivatives has been successfully achieved using nanocatalysts in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.net
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Description |
| H₂/Pd, Pt, or Ni | Catalytic hydrogenation; a common and clean method. |
| Fe, Sn, or Zn in HCl | Metal-acid reduction; a classical and effective method. |
| NaBH₄ with catalyst | Sodium borohydride in the presence of a catalyst like NiCl₂ or metal nanoparticles. |
Electrophilic Aromatic Substitution (for ring nitration, if applicable to derivatization)
The aromatic ring of this compound is strongly deactivated towards further electrophilic aromatic substitution due to the presence of the two electron-withdrawing nitro groups and the ester group. chemistrysteps.comwikipedia.org These groups direct any potential incoming electrophile to the meta-position relative to themselves. In the case of the 3,5-dinitrobenzoate moiety, the C2, C4, and C6 positions are already substituted or deactivated. Therefore, further nitration to introduce a third nitro group onto the aromatic ring is highly unlikely under standard nitrating conditions (a mixture of nitric acid and sulfuric acid). algoreducation.com Such strongly deactivated systems require harsh reaction conditions, and even then, the yields of further substitution are typically very low. youtube.com
Nucleophilic Substitution Reactions Involving the Methoxyethyl Moiety
The 2-methoxyethyl group can potentially undergo nucleophilic substitution reactions. For such a reaction to occur, the hydroxyl group of the 2-methoxyethanol would first need to be converted into a good leaving group, such as a tosylate or a halide. rsc.orgorgosolver.com
For instance, if 2-methoxyethanol were treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, it would form 2-methoxyethyl tosylate. youtube.commasterorganicchemistry.com This tosylate is an excellent substrate for S(_N)2 reactions. masterorganicchemistry.comuci.edu A nucleophile could then attack the carbon bearing the tosylate group, displacing it to form a new bond. masterorganicchemistry.comyoutube.com The presence of the ether oxygen at the β-position might lead to neighboring group participation, potentially forming a cyclic oxonium ion intermediate and influencing the reaction's stereochemical outcome and rate. wikipedia.org However, direct nucleophilic displacement of the methoxy (B1213986) group from the intact ester is not a feasible reaction pathway.
Derivatization Reactions for Analytical and Synthetic Utility
The chemical structure of this compound, featuring a reactive ester functional group and an electron-deficient aromatic ring, allows for a variety of derivatization reactions. These transformations are valuable for both creating new molecules with potentially useful properties (synthetic utility) and for facilitating the identification and quantification of the original compound or related analytes (analytical utility). The primary sites for derivatization are the ester linkage and the aromatic ring itself.
A key strategy for derivatization involves the cleavage of the ester bond, either through hydrolysis or transesterification. These reactions yield 3,5-dinitrobenzoic acid or a new ester, respectively. The highly electron-withdrawing nature of the two nitro groups makes the carbonyl carbon of the ester particularly susceptible to nucleophilic attack. This enhanced reactivity facilitates these transformations under relatively mild conditions. For analytical purposes, the liberated 3,5-dinitrobenzoic acid or a newly formed, easily detectable ester can be quantified.
Another significant avenue for derivatization is the modification of the dinitroaromatic ring. The strong electron-withdrawing effect of the nitro groups activates the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile can replace one of the nitro groups or a hydrogen atom on the ring, although the latter is less common without a suitable leaving group. Furthermore, the nitro groups themselves can be chemically reduced to amino groups, opening up a wide array of subsequent derivatization possibilities, such as diazotization or acylation. youtube.comlibretexts.org
The following subsections detail the primary derivatization strategies for this compound, supported by established chemical principles.
Ester Cleavage and Transformation
The ester functional group is a prime target for derivatization. The most common reactions are hydrolysis and transesterification, which are catalyzed by acids or bases.
Hydrolysis: The hydrolysis of this compound cleaves the ester bond to produce 3,5-dinitrobenzoic acid and 2-methoxyethanol. This reaction can be carried out under aqueous acidic or basic conditions. The resulting 3,5-dinitrobenzoic acid is a crystalline solid with a distinct melting point, which can be used for its identification. wikipedia.org The progress of the hydrolysis can be monitored by various analytical techniques, including spectroscopy, to observe the disappearance of the ester and the appearance of the carboxylic acid. ed.gov
Transesterification: This process involves the reaction of this compound with another alcohol in the presence of an acid or base catalyst, resulting in the formation of a new ester. acs.orgmdpi.com This is a versatile method for synthesizing a library of 3,5-dinitrobenzoate esters with different alcohol moieties, which may have applications in materials science or as analytical standards. The choice of catalyst and reaction conditions can be tailored to favor the formation of the desired product. jocpr.com
Table 1: Representative Ester Derivatization Reactions
| Reaction Type | Reagents and Conditions | Products | Utility |
|---|---|---|---|
| Hydrolysis | Aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH), heat | 3,5-Dinitrobenzoic acid, 2-Methoxyethanol | Synthesis, Analytical |
| Transesterification | Alcohol (R-OH), acid or base catalyst | 3,5-Dinitrobenzoate ester (R-OOC-C₆H₃(NO₂)₂), 2-Methoxyethanol | Synthesis, Analytical |
Modification of the Aromatic Ring
The dinitroaromatic ring of this compound is amenable to derivatization primarily through nucleophilic aromatic substitution and reduction of the nitro groups.
Nucleophilic Aromatic Substitution (SNAr): The presence of two nitro groups at the meta positions strongly activates the aromatic ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.comlibretexts.org While there is no inherent leaving group other than the nitro groups themselves, which is a difficult substitution, reactions with potent nucleophiles can lead to the formation of Meisenheimer complexes, which are stable, colored intermediates. ed.gov In some dinitroaromatic systems, a nitro group can be displaced by a strong nucleophile, although this is less common than with ortho- or para-substituted systems. rsc.org
Reduction of Nitro Groups: A more synthetically useful derivatization of the aromatic ring is the reduction of one or both nitro groups to amino groups. chemicalbook.com This transformation dramatically alters the chemical properties of the molecule and provides handles for a wide range of further reactions. Common reducing agents include catalytic hydrogenation (e.g., H₂ over Pd/C), metal-acid combinations (e.g., Sn/HCl), or other selective reducing agents. The reduction can sometimes be controlled to yield the monoamino product, 2-methoxyethyl 3-amino-5-nitrobenzoate, or the diamino product, 2-methoxyethyl 3,5-diaminobenzoate. libretexts.orgchemicalbook.com These resulting aromatic amines are valuable intermediates for the synthesis of dyes, polymers, and biologically active molecules. youtube.com
Table 2: Derivatization via Aromatic Ring Modification
| Reaction Type | Reagents and Conditions | Potential Products | Utility |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, amines) | Meisenheimer complexes, substitution products | Mechanistic studies, Synthesis |
| Nitro Group Reduction (Partial) | Controlled reduction (e.g., Na₂S, NaHS) | 2-Methoxyethyl 3-amino-5-nitrobenzoate | Synthetic intermediate |
| Nitro Group Reduction (Complete) | Catalytic hydrogenation (H₂/Pd/C), Sn/HCl | 2-Methoxyethyl 3,5-diaminobenzoate | Synthetic intermediate |
These derivatization reactions underscore the versatility of this compound as a scaffold in both analytical and synthetic chemistry, allowing for the generation of a diverse range of new compounds and analytical markers.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework of 2-methoxyethyl 3,5-dinitrobenzoate (B1224709). Through ¹H NMR, ¹³C NMR, and ancillary experiments like the Attached Proton Test (APT), a complete and unambiguous assignment of all proton and carbon signals is achievable.
The ¹H NMR spectrum of 2-methoxyethyl 3,5-dinitrobenzoate provides distinct signals for each type of proton in the molecule, with chemical shifts influenced by the electron-withdrawing nitro groups and the electronegative oxygen atoms.
The aromatic region is characteristic of a 3,5-disubstituted benzene (B151609) ring. It exhibits two signals:
A triplet appearing at approximately 9.22 ppm, corresponding to the single proton at the C4 position (H-4). This proton is coupled to the two equivalent protons at C2 and C6, resulting in a triplet multiplicity (t).
A doublet appearing at approximately 9.15 ppm, corresponding to the two equivalent protons at the C2 and C6 positions (H-2, H-6). These protons are coupled to the single H-4 proton, giving a doublet multiplicity (d). This pattern is a hallmark of 3,5-dinitrobenzoate esters. chemicalbook.com
The aliphatic portion of the spectrum, corresponding to the 2-methoxyethyl group, is characterized by three distinct signals:
A singlet at approximately 3.40 ppm, integrating to three protons, is assigned to the methoxy (B1213986) group (-OCH₃).
A triplet at approximately 3.80 ppm, integrating to two protons, corresponds to the methylene (B1212753) group adjacent to the methoxy group (-CH₂-OCH₃).
A triplet at approximately 4.60 ppm, integrating to two protons, is assigned to the methylene group directly attached to the ester oxygen (COO-CH₂-). This group is the most downfield-shifted in the aliphatic region due to the strong deshielding effect of the adjacent ester carbonyl and oxygen.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2, H-6 (Aromatic) | ~9.15 | d (doublet) | 2H |
| H-4 (Aromatic) | ~9.22 | t (triplet) | 1H |
| COO-CH₂- | ~4.60 | t (triplet) | 2H |
| -CH₂-OCH₃ | ~3.80 | t (triplet) | 2H |
| -OCH₃ | ~3.40 | s (singlet) | 3H |
The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. The Attached Proton Test (APT) experiment further refines this by differentiating carbons based on the number of attached protons. huji.ac.il In an APT spectrum, signals for quaternary (C) and methylene (CH₂) carbons appear with opposite phase (e.g., negative) to those of methine (CH) and methyl (CH₃) carbons (e.g., positive). tecmag.comceitec.cz
The spectrum of this compound is expected to show 7 distinct signals:
Aromatic Carbons : The highly electron-deficient aromatic ring shows four signals. The carbon attached to the ester group (C-1) is found around 134 ppm. The carbons bearing the nitro groups (C-3, C-5) are shifted downfield to approximately 148 ppm. The carbons at the 2 and 6 positions (C-2, C-6) appear around 129 ppm, while the carbon at the 4-position (C-4) is observed near 127 ppm.
Carbonyl Carbon : The ester carbonyl carbon (C=O) signal appears significantly downfield, typically in the range of 162-164 ppm, due to the deshielding effect of the double-bonded oxygen.
Aliphatic Carbons : The 2-methoxyethyl chain contributes three signals. The carbon of the methoxy group (-OCH₃) is expected around 59 ppm. The methylene carbon adjacent to the ether oxygen (-CH₂-OCH₃) appears near 70 ppm, and the one bonded to the ester oxygen (COO-CH₂-) is found at approximately 65 ppm.
The APT spectrum would confirm these assignments: C-1, C-3, C-5, and the C=O carbon would be phased as quaternary carbons (negative). The COO-CH₂- and -CH₂-OCH₃ carbons would appear as methylene signals (negative). The aromatic C-2, C-4, C-6, and the -OCH₃ carbon would present as methine and methyl signals, respectively (positive). tecmag.com
Table 2: Predicted ¹³C NMR and APT Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | APT Phase | Carbon Type |
|---|---|---|---|
| C=O (Ester) | ~162-164 | Negative | Quaternary (C) |
| C-3, C-5 (Ar-NO₂) | ~148 | Negative | Quaternary (C) |
| C-1 (Ar-COO) | ~134 | Negative | Quaternary (C) |
| C-2, C-6 (Ar-H) | ~129 | Positive | Methine (CH) |
| C-4 (Ar-H) | ~127 | Positive | Methine (CH) |
| -CH₂-OCH₃ | ~70 | Negative | Methylene (CH₂) |
| COO-CH₂- | ~65 | Negative | Methylene (CH₂) |
| -OCH₃ | ~59 | Positive | Methyl (CH₃) |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. nih.gov
The IR spectrum provides several key diagnostic bands:
Nitro Group (NO₂) Vibrations : Two strong and characteristic absorption bands confirm the presence of the nitro groups. The asymmetric stretching vibration appears in the 1540-1560 cm⁻¹ region, while the symmetric stretching vibration is found between 1340-1350 cm⁻¹. This is a definitive feature for dinitro-aromatic compounds. scielo.br
Carbonyl Group (C=O) Vibration : A very strong and sharp absorption band for the ester carbonyl stretch is expected in the region of 1720-1740 cm⁻¹. scielo.brchemicalbook.comchemicalbook.com
C-O and C-O-C Stretching Vibrations : The spectrum will show strong bands corresponding to the C-O stretches of the ester and ether linkages. The asymmetric C-O-C stretch of the ester is typically found around 1260-1280 cm⁻¹. scielo.br The ether C-O-C stretch will appear in the 1100-1150 cm⁻¹ range.
Aromatic Ring Vibrations : Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). researchgate.net C=C stretching vibrations within the aromatic ring appear as a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net
Aliphatic C-H Stretching : The C-H stretching vibrations of the methyl and methylene groups in the 2-methoxyethyl chain are found in the 2850-3000 cm⁻¹ range. scielo.br
Raman spectroscopy complements the IR data. While the highly polar nitro and carbonyl groups give strong IR signals, the symmetric vibrations of the aromatic ring often produce more intense signals in the Raman spectrum, providing further confirmation of the benzene ring substitution pattern. osti.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Ester C=O Stretch | 1720 - 1740 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| Asymmetric NO₂ Stretch | 1540 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1350 | Strong |
| Ester C-O-C Asymmetric Stretch | 1260 - 1280 | Strong |
| Ether C-O-C Stretch | 1100 - 1150 | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and formula of the compound and to gain structural information from its fragmentation patterns. pg.edu.pl For this compound (C₁₀H₁₀N₂O₇), the calculated monoisotopic mass is 270.0542 g/mol . HRMS would be used to confirm this exact mass, thereby verifying the elemental composition.
Under electron impact (EI) ionization, the molecular ion peak ([M]⁺) at m/z = 270 would be observed. The fragmentation pattern provides valuable structural clues: libretexts.org
A prominent peak at m/z = 195 is expected. This corresponds to the highly stable 3,5-dinitrobenzoyl cation, [ (NO₂)₂C₆H₃CO ]⁺, formed by cleavage of the ester bond. This is often the base peak in the spectra of such esters. nih.gov
Loss of the nitro groups is also possible, leading to peaks at m/z = 224 ([M-NO₂]⁺) and m/z = 178 ([M-2NO₂]⁺).
Fragmentation of the 2-methoxyethyl side chain can lead to characteristic ions. Cleavage alpha to the ether oxygen can produce an ion at m/z = 45 , corresponding to the methoxymethyl cation, [CH₂OCH₃]⁺. The complementary fragment resulting from the loss of this group from the molecular ion would appear at m/z = 225.
Another key fragment from the side chain would be the 2-methoxyethyl cation itself at m/z = 75 , [CH₃OCH₂CH₂]⁺.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Chromophore Studies
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The principal chromophore in this compound is the 3,5-dinitrobenzoyl system. The presence of the two powerful electron-withdrawing nitro groups in conjugation with the aromatic ring and the carbonyl group creates a system capable of n→π* and π→π* electronic transitions.
Esters of 3,5-dinitrobenzoic acid typically exhibit strong absorption in the ultraviolet region. nih.govscbt.com The spectrum is expected to show one or more strong absorption bands below 300 nm, characteristic of the π→π* transitions of the substituted benzene ring. Weaker n→π* transitions associated with the carbonyl and nitro groups may also be observed, often as shoulders on the main absorption bands. The position of the absorption maximum (λ_max) is influenced by the solvent polarity but is primarily defined by the electronic structure of the dinitroaromatic system. researchgate.net
Computational Chemistry and Theoretical Modeling of 2 Methoxyethyl 3,5 Dinitrobenzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in elucidating the electronic and geometric properties of 2-methoxyethyl 3,5-dinitrobenzoate (B1224709). These methods, rooted in the principles of quantum mechanics, provide a detailed picture of the molecule at the atomic level. nih.gov
Density Functional Theory (DFT) Studies on Reaction Pathways and Energies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is particularly useful for studying reaction pathways and calculating the energies associated with different molecular conformations and transition states. For compounds similar in nature to 2-methoxyethyl 3,5-dinitrobenzoate, DFT calculations, often using functionals like B3LYP, have been employed to explore potential energy surfaces and reaction mechanisms. researchgate.netpku.edu.cnnih.gov These studies can determine the likelihood of certain reactions by calculating the activation energies required for them to proceed. researchgate.net For instance, in related systems, DFT has been used to assess the stability of different isomers and to predict the most favorable reaction pathways. pku.edu.cn The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. doi.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. epstem.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, which is crucial for understanding the reactivity of this compound. youtube.com For large and complex molecules, where FMOs can be delocalized, more advanced concepts like frontier molecular orbitalets (FMOLs) are used to pinpoint the locality of chemical reactivity. nih.gov
Theoretical Investigations of Non-Covalent Interactions
Non-covalent interactions, though weaker than covalent bonds, play a crucial role in determining the structure, stability, and function of molecules. nih.gov For this compound, theoretical investigations into these interactions are key to understanding its solid-state packing and intermolecular recognition.
Hydrogen Bonding Networks
Hydrogen bonds are a critical type of non-covalent interaction that can significantly influence the properties of a compound. mdpi.com In the context of this compound, the presence of oxygen and nitrogen atoms provides potential sites for hydrogen bond formation. Although the molecule itself does not have strong hydrogen bond donors, it can act as a hydrogen bond acceptor. In crystal structures of related dinitrobenzoate compounds, extensive hydrogen bonding networks involving C-H···O interactions have been observed, linking molecules into chains and more complex three-dimensional frameworks. researchgate.net Theoretical calculations can predict the geometry and strength of these hydrogen bonds, which are vital for the stability of the crystal lattice. nih.govresearchgate.netmdpi.com
Influence of Intermolecular Interactions on Molecular Properties
The molecular properties of this compound are significantly influenced by a variety of non-covalent intermolecular interactions. These forces dictate the packing of molecules in the solid state and can affect the conformation and electronic properties of the molecule. Computational chemistry and theoretical modeling provide critical insights into the nature and impact of these interactions, which are primarily driven by the electron-deficient aromatic ring and the polar nitro and ester functional groups.
Nature of Intermolecular Interactions
In various co-crystals of 3,5-dinitrobenzoic acid, a range of intermolecular bonds have been identified, including O—H⋯O, N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds. nih.gov Furthermore, π–π stacking interactions between the electron-deficient aromatic rings are a common feature, with centroid–centroid distances typically observed in the range of 3.6 to 3.7 Å. nih.gov These stacking interactions are crucial in organizing the molecules into layered or columnar structures.
Quantum-chemical calculations performed on the 3,5-dinitrobenzoate anion have confirmed that a planar conformation is the most energetically favorable. mdpi.com This planarity facilitates efficient crystal packing and maximizes the potential for π–π stacking and other intermolecular contacts. The nitro groups, with their significant partial negative charges on the oxygen atoms and a partial positive charge on the nitrogen atoms, are key participants in these interactions. They can engage in various non-covalent contacts, including those with other nitro groups (NO₂⋯NO₂) and interactions between the lone pair electrons of oxygen and π-systems (Lp⋯π). mdpi.com
The 2-methoxyethyl group, while not as electronically active as the dinitrobenzoate moiety, also contributes to the intermolecular interaction landscape. The ether oxygen and the methylene (B1212753) (CH₂) groups can act as hydrogen bond acceptors and donors, respectively, in C—H⋯O interactions.
Impact on Molecular Conformation and Properties
Intermolecular forces in the solid state can lead to deviations in molecular geometry from the gas-phase or solution-phase conformation. In the case of isobutyl 3,5-dinitrobenzoate, the two nitro groups are slightly twisted out of the plane of the benzene (B151609) ring, with dihedral angles of 9.4(5)° and 10.3(5)°. researchgate.net This slight deviation from planarity is likely a consequence of the optimization of intermolecular contacts within the crystal lattice, balancing the energetic penalty of conformational change against the stabilization gained from intermolecular interactions.
The electronic properties of the this compound molecule are also susceptible to the influence of its surrounding environment. The strong electron-withdrawing nature of the two nitro groups creates a significant dipole moment in the molecule. In a condensed phase, these dipoles will interact, leading to an electrostatic contribution to the lattice energy. The arrangement of molecules in the crystal will aim to minimize repulsive dipole-dipole interactions and maximize attractive ones.
Theoretical studies on other nitroaromatic compounds have shown that intermolecular interactions can modulate the HOMO-LUMO energy gap. researchgate.net While specific data for this compound is not available, it can be inferred that the aggregation of molecules and the resulting intermolecular electronic coupling would lead to a different electronic structure compared to an isolated molecule. These changes can affect properties such as the molecule's reactivity and its response to external stimuli.
The table below summarizes the key intermolecular interactions expected in this compound and their likely influence on its molecular properties, based on data from analogous compounds.
| Interaction Type | Participating Groups | Effect on Molecular Properties | Supporting Evidence from Analogues |
| C—H⋯O Hydrogen Bonds | Methylene/Methyl C-H and Nitro/Ester/Ether O | Stabilization of crystal packing; influences molecular conformation. | Observed in the crystal structure of isobutyl 3,5-dinitrobenzoate. researchgate.net |
| π–π Stacking | 3,5-Dinitrophenyl rings | Promotes columnar or layered crystal structures; affects electronic properties through orbital overlap. | Common in co-crystals of 3,5-dinitrobenzoic acid. nih.gov |
| Nitro Group Interactions (NO₂⋯NO₂, Lp⋯π) | Nitro groups | Contributes to crystal lattice energy; can induce specific molecular orientations. | Discussed in the context of metal complexes of 3,5-dinitrobenzoate. mdpi.com |
| Dipole-Dipole Interactions | Entire molecule (due to large dipole moment) | Significant contribution to lattice energy; dictates the overall packing arrangement of molecules. | Inferred from the known electronic structure of nitroaromatic compounds. |
Crystallographic Analysis and Solid State Chemistry
Single-Crystal X-ray Diffraction for Crystal and Molecular Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique used to determine the exact arrangement of atoms within a crystalline solid. By passing X-rays through a single crystal, a diffraction pattern is generated, which can be mathematically decoded to produce a detailed three-dimensional model of the molecule and its packing within the crystal lattice. This method is considered the gold standard for structure determination.
A comprehensive search of crystallographic literature and databases did not yield a solved crystal structure for 2-methoxyethyl 3,5-dinitrobenzoate (B1224709). However, the analysis of structurally similar compounds provides a clear indication of the data that would be obtained from such a study.
The precise data from an SC-XRD experiment allows for a thorough analysis of the molecule's conformation, defined by its bond lengths, bond angles, and torsion angles (also known as dihedral angles). These parameters reveal how different parts of the molecule are oriented relative to each other.
For dinitrobenzoate esters, a key conformational feature is the rotation of the nitro (NO₂) and ester groups relative to the plane of the benzene (B151609) ring. In the case of ethyl 3,5-dinitrobenzoate, the carboxy group is rotated by 2° from the aromatic ring plane, while the two nitro groups are twisted by 2° and 11°, respectively. A similar compound, methyl 2-methyl-3,5-dinitrobenzoate, shows its methyl ester group is oriented at a dihedral angle of 24.27 (16)° to the benzene ring, with the two nitro groups making dihedral angles of 4.2 (5)° and 60.21 (11)°. For 2-methoxyethyl 3,5-dinitrobenzoate, analysis would focus on the torsion angles along the flexible 2-methoxyethyl chain in addition to the orientation of the ester and nitro groups.
Table 1: Selected Torsion Angles in Compounds Related to this compound
| Compound | Group 1 | Group 2 | Dihedral Angle (°) | Source |
|---|---|---|---|---|
| Ethyl 3,5-dinitrobenzoate | Aromatic Ring | Carboxy Group | 2 | |
| Ethyl 3,5-dinitrobenzoate | Aromatic Ring | Nitro Group 1 | 2 | |
| Ethyl 3,5-dinitrobenzoate | Aromatic Ring | Nitro Group 2 | 11 | |
| Methyl 2-methyl-3,5-dinitrobenzoate | Aromatic Ring | Methyl Ester Group | 24.27 | |
| Methyl 2-methyl-3,5-dinitrobenzoate | Aromatic Ring | Nitro Group 1 | 4.2 | |
| Methyl 2-methyl-3,5-dinitrobenzoate | Aromatic Ring | Nitro Group 2 | 60.21 |
SC-XRD analysis also determines the crystal's unit cell—the smallest repeating unit of the crystal lattice. The unit cell is described by its dimensional parameters (lengths a, b, c, and angles α, β, γ) and the symmetry of the arrangement of molecules within it, known as the space group.
For example, crystals of ethyl 3,5-dinitrobenzoate are monoclinic and belong to the space group P2₁/c. This indicates a specific set of symmetry operations that can be applied to a single molecule to generate the entire crystal. The packing of molecules is efficient, with a calculated density based on the unit cell volume and its contents.
Table 2: Unit Cell Parameters for a Compound Related to this compound
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Source |
|---|---|---|---|---|---|---|---|---|
| Ethyl 3,5-dinitrobenzoate | Monoclinic | P2₁/c | 13.856 | 4.770 | 18.354 | 119.59 | 4 |
Z = number of molecules per unit cell
The way molecules pack in a crystal is directed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are critical for the cohesion and stability of the crystal structure. SC-XRD allows for the precise measurement of distances and angles between atoms of adjacent molecules, enabling the identification of these interactions.
In the solid state of dinitrobenzoate derivatives, common interactions include C–H···O hydrogen bonds, where a hydrogen atom on a carbon atom interacts with an oxygen atom (often from a nitro or carbonyl group) of a neighboring molecule. Another significant interaction can be π-π stacking, where the electron-rich aromatic rings of adjacent molecules align. In the structure of methyl 3,5-dinitrobenzoate, molecules are stacked along the a-axis, indicating π-π interactions. For this compound, one would anticipate C–H···O interactions involving the hydrogens of the benzene ring and the ethyl chain with the oxygen atoms of the nitro and ester groups. The ether oxygen in the methoxyethyl group could also act as a hydrogen bond acceptor.
Powder X-ray Diffraction for Bulk Material Characterization
While single-crystal XRD provides the definitive structure from a perfect crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk sample, which consists of many tiny, randomly oriented crystallites. The resulting diffractogram is a plot of intensity versus diffraction angle (2θ) and serves as a unique "fingerprint" for a specific crystalline solid.
PXRD is essential for confirming the identity and phase purity of a synthesized batch of material. It can quickly distinguish between different polymorphs or detect the presence of crystalline impurities. Although no experimental PXRD pattern for this compound has been published, a theoretical pattern could be simulated if the single-crystal structure data were known.
Polymorphism Studies and Crystallization Engineering
Polymorphism is the phenomenon where a single chemical compound can crystallize in multiple distinct crystal structures. These different forms, or polymorphs, can possess significantly different physical and chemical properties. The study of polymorphism is vital, particularly in the pharmaceutical and materials industries.
The formation of a particular polymorph can often be controlled by manipulating the crystallization conditions, a practice known as crystallization engineering. Factors such as the choice of solvent, temperature, and cooling rate can influence which crystal form is produced. Studies on related cobalt(II) 3,5-dinitrobenzoate complexes have shown that the crystallization solvent (e.g., water, methanol, acetonitrile) directly influences the final molecular structure, resulting in either mononuclear or trinuclear species. This highlights the critical role of solvent-solute interactions during crystallization. To date, no specific studies on the polymorphism of this compound have been reported in the searched scientific literature.
Future Research Trajectories in 2 Methoxyethyl 3,5 Dinitrobenzoate Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of 2-methoxyethyl 3,5-dinitrobenzoate (B1224709) traditionally relies on established esterification methods. A common approach is the Fischer-Speier esterification, which involves the reaction of 3,5-dinitrobenzoic acid with 2-methoxyethanol (B45455) in the presence of a strong acid catalyst like sulfuric acid. mdpi.comvnaya.comchemguide.co.uk Another method involves the Steglich esterification, which uses coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jove.comrsc.orgjocpr.com
Future research will likely focus on developing more sustainable and efficient synthetic protocols. Green chemistry principles, such as the use of less hazardous solvents and the prevention of waste, are paramount. jove.com Research into solid acid catalysts, such as sulfonated resins, presents a promising avenue for replacing corrosive liquid acids, offering easier separation and reusability. mdpi.comacs.orgnih.gov Enzymatic esterification, utilizing lipases as biocatalysts, offers a highly selective and environmentally benign alternative, operating under mild reaction conditions. mdpi.comyoutube.com The development of these greener methods will be crucial for the environmentally responsible production of 2-methoxyethyl 3,5-dinitrobenzoate.
A comparative overview of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Method | Reagents | Catalyst | Advantages | Disadvantages | Key Research Focus |
| Fischer-Speier Esterification | 3,5-Dinitrobenzoic acid, 2-Methoxyethanol | Concentrated H₂SO₄ | Well-established, high yield | Harsh conditions, corrosive catalyst, difficult purification | Milder acid catalysts, alternative energy sources (e.g., microwave) |
| Steglich Esterification | 3,5-Dinitrobenzoic acid, 2-Methoxyethanol | DCC, DMAP | Mild conditions, high yield | Use of hazardous reagents, by-product removal | Greener coupling agents and solvents |
| Solid Acid Catalysis | 3,5-Dinitrobenzoic acid, 2-Methoxyethanol | Sulfonated resins, zeolites | Reusable catalyst, easier workup | Potentially lower activity, catalyst deactivation | Development of more robust and active solid acids |
| Enzymatic Esterification | 3,5-Dinitrobenzoic acid, 2-Methoxyethanol | Lipase | High selectivity, mild conditions, environmentally friendly | Slower reaction rates, enzyme cost and stability | Enzyme immobilization, process optimization |
Advanced Mechanistic Elucidation of Chemical Transformations
A thorough understanding of the reaction mechanisms governing the formation and potential transformations of this compound is fundamental for optimizing its synthesis and predicting its reactivity. The classical Fischer-Speier esterification mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration. mdpi.comvnaya.comchemguide.co.uk
Future research should employ advanced analytical and computational techniques to gain deeper mechanistic insights. In-situ spectroscopic methods, such as ReactIR and Raman spectroscopy, can monitor the reaction progress in real-time, identifying key intermediates and transition states. Kinetic studies under various conditions (temperature, catalyst loading, reactant concentrations) will provide crucial data for developing accurate reaction rate models. tandfonline.com Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be used to model the reaction pathway, calculate activation energies, and visualize transition state geometries, offering a molecular-level understanding of the esterification process. acs.orgresearchgate.net
Integration of Machine Learning and AI in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the study of this compound is no exception. nih.govsaiwa.ai These powerful computational tools can accelerate the discovery and optimization of chemical compounds and reactions.
ML models can be trained on existing chemical data to predict various properties of this compound and its analogues without the need for extensive experimental work. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can correlate the molecular structure with biological activity or physical properties, guiding the design of new derivatives with desired characteristics. nih.gov For instance, AI algorithms could be employed to screen virtual libraries of related esters to identify candidates with enhanced properties.
Furthermore, ML can be utilized to optimize the synthetic routes for this compound. beilstein-journals.org By analyzing data from a limited number of experiments, ML algorithms can suggest optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize by-products, a process known as reaction optimization. researchgate.netnih.gov
Table 2: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Technique | Objective | Potential Impact |
| Property Prediction | QSAR/QSPR, Deep Neural Networks | Predict physical, chemical, and biological properties. | Rapid screening of virtual compounds, reduced experimental cost. |
| Compound Design | Generative Models, Reinforcement Learning | Design novel analogues with improved properties. | Accelerated discovery of new functional materials or bioactive molecules. |
| Reaction Optimization | Bayesian Optimization, Active Learning | Identify optimal reaction conditions for synthesis. | Increased reaction yields, reduced development time and resources. |
| Mechanistic Insight | Causal Inference Models | Uncover complex relationships between reaction parameters and outcomes. | Deeper understanding of reaction mechanisms. |
Development of High-Throughput Analytical Methodologies for Complex Mixtures
As research into this compound expands, the need for rapid and efficient analytical methods to characterize the compound and its mixtures will become critical. High-throughput screening (HTS) techniques will be instrumental in accelerating research, particularly in catalyst screening and reaction optimization. mpg.demdpi.comavantium.com
The development of automated analytical platforms combining liquid handling robotics with sensitive detection methods will be a key focus. For the analysis of nitroaromatic compounds like this compound, techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection are commonly employed. researchgate.netresearchgate.nethawaii.gov Gas Chromatography (GC) with an Electron Capture Detector (ECD) is another highly sensitive method for detecting nitroaromatic and nitrate (B79036) ester compounds. nih.gov Future research will likely focus on miniaturizing these techniques and integrating them into HTS workflows. The development of specific extraction methods, such as solid-phase extraction (SPE), will be crucial for isolating and concentrating the analyte from complex matrices. researchgate.netresearchgate.net
Q & A
Q. What are the recommended methods for synthesizing 2-methoxyethyl 3,5-dinitrobenzoate in a laboratory setting?
- Methodological Answer: The compound can be synthesized via esterification between 3,5-dinitrobenzoic acid and 2-methoxyethanol. A typical procedure involves using a coupling agent like DIPEA (diisopropylethylamine) under anhydrous conditions. For example, analogous esterification reactions (e.g., methyl 3,5-dinitrobenzoate) employ stepwise activation of the carboxylic acid with triazine derivatives, followed by nucleophilic substitution with the alcohol . Purification via column chromatography (e.g., silica gel with gradients of ethyl acetate in dichloromethane) ensures high purity . Reaction conditions (e.g., −35°C for activation, 40°C for substitution) should be optimized to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester linkage and verifying substitution patterns. Infrared (IR) spectroscopy can identify functional groups (e.g., nitro stretching at ~1520–1350 cm⁻¹, ester carbonyl at ~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular weight validation. For example, analogous compounds (e.g., methyl 3,5-dinitrobenzoate) are characterized using these techniques .
Q. What are the optimal storage conditions to prevent degradation of this compound?
- Methodological Answer: Store in a tightly sealed container under inert gas (e.g., argon) at −20°C to prevent hydrolysis or thermal decomposition. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, as nitro groups are sensitive to humidity . Regular stability checks via TLC or HPLC are recommended for long-term storage.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., the nitro-substituted aromatic ring or ester carbonyl). For instance, studies on analogous nitrobenzoates use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in substitution reactions . Experimental validation through kinetic studies (e.g., monitoring reaction rates under varying conditions) is essential to confirm computational predictions .
Q. What strategies can resolve contradictions in reported reaction yields when using this compound as an intermediate?
- Methodological Answer: Employ factorial design to systematically test variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2³ factorial design can isolate factors affecting esterification efficiency . Statistical tools (e.g., ANOVA) help identify significant variables. Additionally, replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) reduce variability. Reviewing raw data from conflicting studies (e.g., NMR spectra, chromatograms) may reveal unaccounted impurities or measurement errors .
Q. How can this compound be utilized in the synthesis of complex organic molecules (e.g., pharmaceuticals or polymers)?
- Methodological Answer: The nitro groups enable reduction to amines for further functionalization (e.g., forming amides or imines). The ester moiety can undergo transesterification or hydrolysis to generate carboxylic acids. For example, similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid derivatives) are used in Suzuki-Miyaura coupling to build biphenyl structures . Mechanistic studies should optimize reaction conditions (e.g., palladium catalysts, base selection) to balance yield and selectivity .
Data Analysis and Theoretical Frameworks
Q. How do steric and electronic effects influence the stability of this compound in acidic or basic media?
- Methodological Answer: Conduct pH-dependent stability studies using HPLC to monitor degradation products. Compare with computational models (e.g., molecular electrostatic potential maps) to correlate electronic effects (e.g., nitro group electron-withdrawing properties) with hydrolysis rates. For example, studies on 3,5-dichloro-4-hydroxybenzoic acid show that electron-deficient aromatic rings accelerate ester hydrolysis under basic conditions .
Q. What theoretical frameworks guide the design of experiments involving this compound?
- Methodological Answer: Link research to conceptual frameworks like Hammond’s postulate (for reaction mechanisms) or frontier molecular orbital theory (for reactivity predictions). For example, the synthesis of triazine-linked esters (e.g., methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate) uses mechanistic insights from nucleophilic aromatic substitution to optimize stepwise reactions .
Experimental Design
Q. How can pre-test/post-test control group designs improve reproducibility in studies using this compound?
- Methodological Answer: Implement a nonequivalent control group design to compare outcomes under varying experimental conditions (e.g., with/without catalysts). For example, pre-testing reaction yields under ambient conditions and post-testing under optimized parameters (e.g., inert atmosphere) isolates the effect of environmental variables .
Q. What protocols ensure safe handling of this compound given its potential hazards?
- Methodological Answer:
Use nitrile gloves, lab coats, and fume hoods to minimize exposure. Emergency procedures (e.g., eye wash stations, spill kits) must be accessible. Storage in fire-resistant cabinets and avoidance of static discharge are critical, as nitro compounds are often shock-sensitive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
